2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide
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Overview
Description
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a chemical compound of significant interest due to its unique structural features and diverse applications in various fields
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps often include halogenation, etherification, and amide formation. The process generally starts with the bromination of a trifluoromethyl phenol derivative, followed by etherification with a halopyridine. The final step involves the formation of the carboxamide by reaction with a difluoroaniline derivative under conditions such as reflux with suitable catalysts.
Industrial production methods: In industrial settings, the synthesis may be optimized for scale, utilizing continuous flow reactions and automated systems to ensure consistency and efficiency. Advanced techniques like microwave-assisted synthesis or green chemistry approaches can also be implemented to reduce environmental impact.
Chemical Reactions Analysis
Types of reactions: This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution. The presence of multiple halogen atoms and aromatic rings allows for a wide range of chemical transformations.
Common reagents and conditions: Reagents such as strong acids (e.g., sulfuric acid), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide) are frequently used. Reaction conditions may vary from ambient temperature to high temperatures under reflux, depending on the specific transformation.
Major products: Common products include substituted pyridines, phenyl derivatives, and fluorinated aromatics, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Its structural framework is utilized in the development of pharmaceutical compounds, particularly those targeting enzymes or receptors implicated in diseases.
Industry: The compound finds applications in materials science for creating advanced polymers and in the agrochemical industry for developing novel herbicides and pesticides.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as binding to active sites of enzymes or receptors. The trifluoromethyl and bromophenoxy groups contribute to its high binding affinity and specificity, leading to potent biological activities. Pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, which can lead to therapeutic effects in disease models.
Comparison with Similar Compounds
Compared to other halogenated and fluorinated aromatics, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. Similar compounds like 2-[4-bromo-phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide or 2-[3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide may share some reactivity patterns but differ in specific applications and efficacy.
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF5N2O2/c20-14-5-4-11(9-13(14)19(23,24)25)29-18-12(2-1-7-26-18)17(28)27-16-6-3-10(21)8-15(16)22/h1-9H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDKKTWIHNLKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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